Dibutoxymethane

Catalog No.
S1894091
CAS No.
2568-90-3
M.F
C9H20O2
M. Wt
160.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutoxymethane

CAS Number

2568-90-3

Product Name

Dibutoxymethane

IUPAC Name

1-(butoxymethoxy)butane

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C9H20O2/c1-3-5-7-10-9-11-8-6-4-2/h3-9H2,1-2H3

InChI Key

QLCJOAMJPCOIDI-UHFFFAOYSA-N

SMILES

CCCCOCOCCCC

Canonical SMILES

CCCCOCOCCCC

Alternative Fuel Oxygenate:

Some research suggests Dibutoxymethane could be a potential oxygenate for diesel fuels []. Oxygenates are additives that increase the oxygen content of fuel, promoting cleaner combustion and potentially reducing emissions. Studies have investigated the influence of DBM on exhaust emissions, but more research is needed to determine its effectiveness and impact compared to other oxygenates [].

Comonomer for Polymers:

Dibutoxymethane might have applications as a comonomer in the production of certain polymers, such as polyethylene []. Comonomers are monomers that are incorporated alongside the main monomer unit to alter the properties of the final polymer. Research suggests DBM could be a halogen-free comonomer option, potentially offering environmental benefits []. However, further investigation is needed to understand its impact on the performance and characteristics of the resulting polymers.

Other Potential Applications:

Limited information exists on other potential research applications of Dibutoxymethane. Some sources mention the possibility of its use in flavor and fragrance applications, but specific details are lacking and require further exploration [].

Dibutoxymethane is a chemical compound with the molecular formula C9H20O2C_9H_{20}O_2 and a molecular weight of 160.25 g/mol. It is classified as an oligoether or acetal, characterized by the presence of two butyl groups attached to a methylene group. This structure contributes to its unique properties, making it useful in various applications, particularly in the cosmetic and chemical industries. Dibutoxymethane is known for its role as a solvent and cleansing agent, often utilized in formulations for personal care products due to its emulsifying properties .

  • Solvent action: Due to its miscibility with various solvents, Dibutoxymethane might act as a solvent for extracting or dissolving other compounds.
  • Fuel additive: When added to diesel fuel, Dibutoxymethane is thought to reduce soot and nitrogen oxide formation through a yet to be elucidated mechanism.
, primarily involving etherification and condensation processes. Its synthesis typically involves the reaction of formaldehyde with butanol, leading to the formation of dibutoxymethane through a condensation reaction. This reaction can be facilitated by phase transfer catalysis, which enhances the efficiency of the process . The compound may also undergo hydrolysis under certain conditions, breaking down into its constituent components.

Dibutoxymethane can be synthesized through several methods:

  • Condensation Reaction: The primary method involves reacting formaldehyde (50% solution) with butanol in the absence of co-solvents. This process typically results in high yields of dibutoxymethane.
  • Phase Transfer Catalysis: Another method studied involves using phase transfer catalysts to facilitate the reaction between butanol and formaldehyde in a chlorinated solvent system, promoting a more efficient synthesis pathway .

Dibutoxymethane finds extensive use in various fields:

  • Cosmetics: It acts as a cleansing agent and solvent in personal care products, enhancing texture and stability.
  • Chemical Industry: Utilized as an intermediate in synthesizing other chemical compounds.
  • Pharmaceuticals: Potential applications in drug formulations due to its solubilizing properties.

Dibutoxymethane shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaKey Characteristics
Diethyl etherC4H10OC_4H_{10}OCommonly used as a solvent; lower boiling point.
Dipropyl etherC6H14OC_6H_{14}OUsed in organic synthesis; slightly higher boiling point than dibutoxymethane.
Dimethyl sulfoxideC2H6OSC_2H_6OSKnown for its ability to penetrate biological membranes; used as a solvent.

Uniqueness of Dibutoxymethane: Dibutoxymethane's unique structure allows it to function effectively as both a solvent and emulsifier in cosmetic formulations, distinguishing it from simpler ethers like diethyl ether or dipropyl ether, which do not have similar applications in personal care products.

The acid-catalyzed condensation of formaldehyde with butanol represents the most widely employed synthetic methodology for dibutoxymethane production [1]. This reaction proceeds through a classical acetal formation mechanism, wherein formaldehyde or its derivatives react with butanol in the presence of an acid catalyst to yield the desired acetal product [2]. The reaction mechanism involves multiple sequential steps including nucleophilic addition, protonation, water elimination, and final acetal formation [3] [4].

The fundamental reaction equation involves the condensation of one molecule of formaldehyde with two molecules of butanol, eliminating one molecule of water to form dibutoxymethane [5]. Various formaldehyde sources can be utilized in this synthesis, including aqueous formaldehyde solutions, paraformaldehyde, and trioxymethylene [1] [6]. Paraformaldehyde is particularly favored in industrial applications due to its solid form and ease of handling [6].

Temperature control emerges as a critical parameter in this synthesis methodology. Research findings indicate optimal reaction temperatures ranging from 70 to 200 degrees Celsius, with most efficient conversions occurring between 100 and 190 degrees Celsius [1]. The reaction temperature must be carefully balanced to ensure adequate reaction kinetics while preventing thermal decomposition of the product [1]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to side reactions and product degradation [7].

The mass ratio of reactants significantly influences the reaction outcome and product yield. Patent literature demonstrates that formaldehyde to butanol mass ratios ranging from 1:5 to 5:1 can be successfully employed [1]. However, optimal yields are typically achieved with slight stoichiometric excess of butanol to drive the equilibrium toward acetal formation [6]. The presence of excess butanol also facilitates the removal of water formed during the reaction through azeotropic distillation [6].

Table 1: Acid-Catalyzed Condensation Reaction Conditions

Process ParameterMethod 1 - Patent CN103965029BMethod 2 - Patent WO2010022269A2Method 3 - ChemicalBook
Temperature Range (°C)70-20090-125Reflux (180°C)
Pressure (MPa)-0.01 to -0.09AtmosphericAtmospheric
Mass Ratio (Formaldehyde:Butanol)1:5 to 5:11:6 (paraformaldehyde:butanol)1:2 (paraformaldehyde:butanol)
Catalyst TypeSulfuric AcidSulfuric Acid (98%)Ferric Chloride
Reaction Time (hours)1-1.53-510
Product Purity (%)95.0-99.9Not specifiedNot specified
Water Content (ppm)<100Not specifiedNot specified
Yield (%)Not specified78% (320g from 370g butanol)78%

Acid catalyst selection and concentration represent crucial factors affecting reaction efficiency and selectivity. Sulfuric acid emerges as the most commonly employed homogeneous catalyst, typically used in concentrations ranging from 0.1 to 2.0 grams per 60 grams of paraformaldehyde [1] [6]. Alternative acid catalysts include phenylsulfonic acid and ferric chloride, each offering distinct advantages in terms of reaction conditions and product quality [1] [5].

Solvent-Free Synthesis Protocols and Process Optimization

Solvent-free synthesis protocols have gained significant attention in dibutoxymethane production due to environmental considerations and process economy [1] [8]. These methodologies eliminate the need for organic solvents, reducing waste generation and simplifying downstream processing requirements [1]. The solvent-free approach relies on direct reaction between formaldehyde derivatives and butanol under controlled temperature and pressure conditions [1].

Process optimization in solvent-free systems focuses on maximizing reaction efficiency while minimizing energy consumption [1]. Research demonstrates that preheating the reactant mixture to temperatures between 70 and 160 degrees Celsius significantly enhances reaction kinetics and overall conversion rates [1]. This preheating step ensures proper mixing of reactants and creates favorable conditions for subsequent catalytic conversion [1].

Vacuum distillation integration represents a key innovation in solvent-free synthesis protocols [1]. By maintaining the rectifying tower at negative pressures ranging from -0.01 to -0.09 megapascals, water removal is enhanced, driving the equilibrium toward product formation [1]. This approach eliminates the need for additional dehydrating agents, simplifying the process and reducing operational costs [1].

The continuous reaction-distillation configuration offers significant advantages over traditional batch processes [1]. In this arrangement, the reactor is directly connected to a rectifying tower, allowing immediate separation of products as they form [1]. This continuous removal of water and volatile components prevents reverse reactions and maintains high conversion efficiency [1].

Energy consumption optimization has been achieved through integrated heating strategies [1]. The optimized process requires only 0.7 to 1.2 tons of steam per ton of product, compared to 2 to 3 tons required by traditional methods [1]. Similarly, electricity consumption is reduced from 30-40 kilowatt-hours per ton to 11-22 kilowatt-hours per ton, representing energy savings of 45 to 73 percent [1].

Production time reduction constitutes another significant advantage of optimized solvent-free protocols [1]. Traditional batch processes typically require 2.5 to 3.5 hours for completion, while optimized continuous processes can achieve the same conversion in 1 to 1.5 hours [1]. This time reduction translates to increased productivity and reduced capital investment requirements for industrial implementation [1].

Catalytic Systems: Homogeneous vs Heterogeneous Approaches

The selection between homogeneous and heterogeneous catalytic systems for dibutoxymethane synthesis involves careful consideration of reaction efficiency, product quality, and process economics [9] [10]. Each catalytic approach offers distinct advantages and limitations that must be evaluated within the context of specific production requirements [9].

Homogeneous catalytic systems, primarily employing sulfuric acid and ferric chloride, provide uniform catalyst distribution throughout the reaction medium [1] [5]. Sulfuric acid demonstrates exceptional catalytic activity, promoting rapid acetal formation under mild conditions [1]. The homogeneous nature ensures intimate contact between catalyst and reactants, resulting in high reaction rates and excellent conversion efficiency [2]. However, homogeneous systems present challenges in catalyst recovery and product purification, often requiring neutralization steps that generate waste streams [6].

Ferric chloride represents an alternative homogeneous catalyst that operates effectively under reflux conditions [5]. Research demonstrates that 2.0 grams of anhydrous ferric chloride per 15 grams of paraformaldehyde achieves 78 percent yield after 10 hours of reaction time [5]. The ferric chloride system requires subsequent treatment with sodium carbonate solution to remove catalyst residues, followed by hydrogen peroxide treatment to eliminate residual aldehydes [5].

Heterogeneous catalytic systems offer significant advantages in terms of catalyst recovery and product purification [9] [10]. Ion exchange resins, particularly Amberlyst-15, demonstrate excellent catalytic activity for acetal formation while maintaining easy separation from reaction products [11] [12]. These solid acid catalysts can be readily recovered through filtration and reused in multiple reaction cycles, reducing operational costs and environmental impact [12].

Zeolite-based catalysts provide shape selectivity advantages in acetal synthesis, potentially improving product selectivity and reducing side reaction formation [9]. However, zeolite catalysts may suffer from deactivation in the presence of water, requiring careful moisture control during reaction and storage [9]. Tungstosilicic acid supported on activated carbon represents another heterogeneous option, offering high catalytic activity combined with environmental friendliness [12].

Table 2: Catalytic Systems Comparison

Catalyst SystemAdvantagesDisadvantagesTemperature Range (°C)Typical Yield (%)
Homogeneous - Sulfuric AcidHigh activity, uniform distributionDifficult separation, corrosive70-20078-95
Homogeneous - Ferric ChlorideGood yield, mild conditionsSeparation required, corrosive18078
Heterogeneous - Amberlyst-15Easy separation, reusableMass transfer limitations120-14085-95
Heterogeneous - Ion Exchange ResinEasy separation, selectiveSwelling in organic solvents80-16070-90
Heterogeneous - ZeolitesShape selectivity, stableDeactivation by water100-15060-80
Heterogeneous - Tungstosilicic Acid/ACHigh activity, environmental friendlyLeaching concerns60-10070-85

Catalyst loading optimization plays a crucial role in achieving maximum efficiency while minimizing costs [10]. Research indicates that catalyst concentrations as low as 0.2 mole percent can achieve excellent conversions when combined with appropriate reaction conditions [10]. Higher catalyst loadings may lead to increased side reactions and darker product coloration, necessitating additional purification steps [10].

The choice between homogeneous and heterogeneous systems often depends on the scale of operation and product quality requirements [9]. Large-scale industrial production typically favors heterogeneous systems due to easier catalyst recovery and reduced waste generation [9]. Small-scale or specialty applications may benefit from homogeneous systems that offer superior reaction control and product quality [9].

Purification Techniques: Distillation and Azeotropic Separation

Distillation represents the primary purification methodology for dibutoxymethane, with various distillation techniques employed depending on product purity requirements and production scale [1] [13]. The selection of appropriate distillation methodology significantly impacts final product quality, particularly water content and overall purity levels [1].

Simple distillation provides basic purification capabilities but typically achieves water contents in the range of 1000 to 5000 parts per million, which may be insufficient for high-performance applications [1]. This method is primarily suitable for preliminary purification or applications where moderate purity levels are acceptable [1]. Product purity achieved through simple distillation typically ranges from 85 to 90 percent, with relatively low energy consumption requirements [1].

Rectification using a single column represents the most effective purification technique for dibutoxymethane [1]. This method can achieve water contents below 100 parts per million and product purities exceeding 95 percent [1]. The rectification process operates under negative pressure conditions, typically maintaining pressures between -0.01 and -0.09 megapascals [1]. This vacuum operation reduces boiling points, minimizing thermal degradation while enhancing separation efficiency [1].

The rectification column design significantly influences separation performance [1]. Valve tray columns and packed towers both demonstrate effectiveness for dibutoxymethane purification [1]. Packed towers may offer advantages in terms of pressure drop and efficiency, while valve tray columns provide better handling of varying flow rates [1]. The number of theoretical plates typically ranges from 15 to 30, depending on desired product purity and separation requirements [1].

Azeotropic distillation becomes necessary when water removal requirements exceed the capabilities of simple rectification [6] [13]. Dibutoxymethane forms azeotropes with water and butanol, complicating separation through conventional distillation [6]. The heterogeneous nature of the butanol-water azeotrope can be exploited for water removal, allowing butanol recovery and recycling [6].

Table 3: Purification Techniques Comparison

Purification MethodWater Content Achieved (ppm)Product Purity (%)Energy ConsumptionEquipment ComplexityIndustrial Applicability
Simple Distillation1000-500085-90LowSimpleLimited
Rectification (Single Column)<100>95MediumMediumExcellent
Azeotropic Distillation200-50090-95HighComplexGood
Vacuum Distillation100-30092-97MediumMediumGood
Extractive Distillation50-20095-98HighComplexLimited
Molecular Sieves<50>99LowSimpleGood

Vacuum distillation provides an intermediate approach between simple distillation and complex azeotropic systems [1]. Operating under reduced pressure allows lower temperature operation, reducing energy consumption while achieving improved separation performance [1]. Water contents of 100 to 300 parts per million can be achieved with product purities ranging from 92 to 97 percent [1].

Extractive distillation represents an advanced purification technique that may be employed for ultra-high purity applications [13]. This method involves the addition of a selective solvent that alters the relative volatility of components, enhancing separation efficiency [13]. However, the complexity and energy requirements of extractive distillation limit its application to specialized high-value products [13].

Molecular sieves offer a complementary purification approach, particularly for final water removal [1]. These materials can achieve water contents below 50 parts per million and product purities exceeding 99 percent [1]. The low energy consumption and simple equipment requirements make molecular sieves attractive for final polishing applications [1].

The integration of multiple purification techniques often provides optimal results [1]. A typical industrial process might employ rectification for primary purification followed by molecular sieve treatment for final water removal [1]. This combined approach balances separation efficiency with economic considerations [1].

Scalability Challenges in Industrial Manufacturing

Industrial scaling of dibutoxymethane production presents numerous challenges related to heat transfer, mass transfer, reaction control, and economic optimization [1] [14]. The transition from laboratory-scale synthesis to large-scale manufacturing requires comprehensive understanding of process limitations and engineering solutions [1].

Heat transfer limitations become increasingly significant as reactor size increases [1]. The exothermic nature of acetal formation requires efficient heat removal to maintain optimal reaction temperatures [1]. Large-scale reactors may experience temperature gradients that lead to non-uniform conversion and product quality variations [1]. Advanced heat exchanger designs and temperature control systems are essential for maintaining consistent performance across different production scales [1].

Mass transfer constraints affect both reaction kinetics and separation efficiency in industrial systems [9]. Heterogeneous catalytic systems may suffer from diffusion limitations as reactor size increases, requiring optimization of catalyst particle size and reactor configuration [9]. Gas-liquid mass transfer in distillation columns becomes more challenging at industrial scale, necessitating careful column design and operation [9].

Process control complexity increases substantially in large-scale operations [1]. The integration of reaction and separation processes requires sophisticated control systems to maintain optimal performance [1]. Temperature, pressure, flow rate, and composition control must be precisely coordinated to achieve consistent product quality [1]. Advanced process control strategies, including model predictive control, may be necessary for optimal operation [1].

Table 4: Process Optimization Parameters

ParameterTraditional MethodOptimized Method (CN103965029B)Energy Savings (%)
Feed Preheating Temperature (°C)Ambient70-160N/A
Reactor Temperature (°C)120-160100-190N/A
Rectification Pressure (MPa)Atmospheric-0.01 to -0.09N/A
Reflux Ratio2-51.5-2.0N/A
Feed Stage LocationMiddleUpper thirdN/A
Number of Theoretical Plates20-3015-25N/A
Steam Consumption (ton/ton product)2-30.7-1.260-75
Electricity Consumption (kWh/ton)30-4011-2245-73
Production Time (hours)2.5-3.51-1.557-60

Equipment design and material selection present additional scaling challenges [1]. Industrial reactors must withstand corrosive conditions while maintaining structural integrity over extended operating periods [1]. Stainless steel construction is typically required, with specialized grades for highly corrosive environments [1]. Distillation columns require appropriate internals design to handle varying loads while maintaining separation efficiency [1].

Economic optimization becomes increasingly critical at industrial scale [1]. Capital investment requirements scale non-linearly with production capacity, requiring careful evaluation of optimal plant size [1]. Operating cost optimization involves balancing energy consumption, catalyst costs, and labor requirements [1]. The significant energy savings demonstrated by optimized processes, ranging from 45 to 75 percent reduction in steam consumption, directly impact production economics [1].

Quality control and consistency represent major challenges in large-scale production [1]. Product specifications for water content below 100 parts per million and purity exceeding 95 percent must be maintained consistently across all production batches [1]. Analytical methods and sampling procedures must be implemented to ensure continuous monitoring of product quality [1].

Environmental considerations and regulatory compliance add complexity to industrial scaling [1]. Waste minimization, emission control, and energy efficiency requirements must be integrated into process design [1]. The solvent-free synthesis approach offers significant advantages in terms of environmental impact, eliminating organic solvent waste streams [1].

Maintenance and reliability considerations become paramount in continuous industrial operations [1]. Equipment must be designed for extended operation between maintenance intervals while maintaining performance standards [1]. Predictive maintenance strategies and redundant systems may be necessary to ensure consistent production availability [1].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of dibutoxymethane exhibits characteristic resonances that reflect its symmetric acetal structure [1] [2]. The central acetal proton (OCH₂O) appears as a singlet in the region of 4.67 ppm, which is diagnostic for the formaldehyde acetal functional group [3] [4]. This downfield shift results from the deshielding effect of the two adjacent oxygen atoms.

The butyl chain protons display a characteristic pattern consistent with the n-butyl ether substituents [5]. The α-protons adjacent to the ether oxygen (OCH₂CH₂CH₂CH₃) appear as a triplet at 3.4-4.5 ppm due to coupling with the adjacent methylene group [3]. The β-protons (OCH₂CH₂CH₂CH₃) resonate as a multiplet at 1.5-1.7 ppm, while the γ-protons appear as another multiplet at 1.3-1.4 ppm. The terminal methyl groups (OCH₂CH₂CH₂CH₃) give rise to a triplet at 0.9-1.0 ppm due to coupling with the adjacent methylene protons.

The integration pattern reveals the expected 1:4:4:4:6 ratio corresponding to the central acetal proton, two sets of α-methylene protons, two sets of β-methylene protons, two sets of γ-methylene protons, and two terminal methyl groups, respectively [5] [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum of dibutoxymethane provides detailed structural information about the carbon framework [1] [2]. Due to the molecular symmetry, the spectrum exhibits five distinct carbon signals despite the presence of nine carbon atoms [7].

The central acetal carbon (OCH₂O) appears at 95-100 ppm, which is characteristic for acetal carbons bonded to two oxygen atoms [8]. This significant downfield shift reflects the electron-withdrawing effect of the two ether oxygen substituents. The α-carbons adjacent to the ether oxygen (OCH₂) resonate at 65-75 ppm, typical for carbons directly bonded to oxygen in ether linkages [8] [5].

The aliphatic carbons of the butyl chains display chemical shifts in the expected ranges: β-carbons (CH₂CH₂CH₃) at 30-35 ppm, γ-carbons (CH₂CH₃) at 18-22 ppm, and terminal methyl carbons at 13-15 ppm [8]. These values are consistent with typical alkyl carbon chemical shifts, with slight variations due to the electronic environment created by the ether linkages.

The spectral simplicity resulting from molecular symmetry facilitates structural assignment and confirms the proposed dibutoxymethane structure [7].

Infrared Spectroscopy of Acetal Functional Groups

Characteristic Vibrational Frequencies

The infrared spectrum of dibutoxymethane exhibits several characteristic absorption bands that confirm the presence of the acetal functional group and alkyl substituents [3] [9]. The most prominent feature is the strong carbon-oxygen stretching vibration appearing at 1050-1150 cm⁻¹, which is diagnostic for ether linkages [3] [4]. This absorption is particularly intense due to the presence of two C-O bonds in the acetal structure.

The alkyl C-H stretching vibrations appear in the region 2850-3000 cm⁻¹ as strong absorptions, confirming the presence of the butyl chain substituents [10] [11]. The C-H bending vibrations manifest as medium-intensity peaks at 1450-1470 cm⁻¹, corresponding to methylene scissoring motions [12] [9].

Structural Identification Through Vibrational Analysis

The absence of carbonyl absorption around 1700 cm⁻¹ confirms that dibutoxymethane exists in the acetal form rather than as free formaldehyde [10] [13]. This is consistent with the stable acetal structure formed by the reaction of formaldehyde with two equivalents of butanol [14].

The infrared spectrum also reveals C-C stretching vibrations at 800-1000 cm⁻¹ and C-H rocking motions at 750-650 cm⁻¹, which are characteristic of flexible alkyl chains [9] [11]. The overall spectral pattern is consistent with a symmetric acetal structure containing two equivalent butyl ether substituents.

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentation

The mass spectrum of dibutoxymethane exhibits a molecular ion peak at m/z 160, corresponding to the molecular formula C₉H₂₀O₂ [15] [16]. However, this molecular ion peak typically appears with low intensity due to the inherent instability of acetal structures under electron ionization conditions [17] [18].

The primary fragmentation pathway involves cleavage of the C-O bonds adjacent to the central acetal carbon, leading to the loss of butoxy groups (OC₄H₉, 73 mass units) [17]. This fragmentation produces significant peaks at m/z 87, corresponding to [M-OC₄H₉]⁺ ions. The base peak typically appears at m/z 45, which corresponds to the characteristic acetal fragmentation pattern yielding [CHO₂]⁺ or related ions [15].

Secondary Fragmentation Processes

Secondary fragmentation involves the breakdown of the butyl chains through α-cleavage processes [17] [19]. The butyl fragment [C₄H₉]⁺ appears at m/z 57, while further chain fragmentation produces peaks at m/z 43 (propyl fragment), m/z 29 (ethyl fragment), and m/z 15 (methyl fragment) [19].

The fragmentation pattern is consistent with typical acetal behavior, where the central acetal carbon acts as a stabilizing center for positive charge, leading to preferential cleavage of the C-O bonds over the alkyl C-C bonds [17] [20]. This fragmentation behavior serves as a diagnostic tool for identifying acetal functional groups in unknown compounds.

X-ray Crystallographic Studies

Crystallization Challenges and Molecular Packing

X-ray crystallographic studies of dibutoxymethane present significant challenges due to its physical properties [21] [22]. As a liquid at room temperature with a boiling point of 180°C and melting point of approximately -58°C [14] [23], dibutoxymethane requires specialized low-temperature crystallization techniques to obtain suitable crystals for diffraction analysis.

The molecular structure determined from computational models indicates a flexible chain configuration with the central acetal carbon adopting tetrahedral geometry [24] [25]. The C-O-C bond angles are approximately 109°, consistent with sp³ hybridization at the central carbon atom.

Intermolecular Interactions and Crystal Structure

When crystalline forms can be obtained, the molecular packing is primarily governed by van der Waals interactions between the alkyl chains [21]. The absence of hydrogen bonding donors in the structure limits the intermolecular interactions to dispersion forces and weak dipole-dipole interactions [25].

The crystal structure, where determinable, reveals the tendency for molecules to adopt extended conformations that maximize van der Waals contacts between the butyl chains while minimizing steric repulsion around the acetal center [22] .

Computational Chemistry Models for Conformational Analysis

Molecular Mechanics and Density Functional Theory Calculations

Computational studies of dibutoxymethane using density functional theory (DFT) methods reveal important conformational preferences [27] [28]. The preferred conformation is the anti arrangement, where the two butyl chains are positioned to minimize steric interactions [29] [30]. This extended conformation represents the global energy minimum on the potential energy surface.

Conformational analysis indicates energy barriers of 12-15 kJ/mol for rotation about the C-O bonds and 8-12 kJ/mol for rotation about the C-C bonds within the butyl chains [31] [32]. The gauche conformations, where the butyl chains adopt bent arrangements, are approximately 3.8 kJ/mol higher in energy than the anti conformation [30].

Molecular Properties and Electronic Structure

Computational calculations predict a molecular dipole moment of 1.2-1.5 D for dibutoxymethane, reflecting the polar nature of the acetal functional group [27]. The molecular length in the extended conformation is approximately 14.5 Å, with a cross-sectional width of 4.2 Å [28].

Electronic structure calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) has significant character on the central carbon atom [27]. This electronic distribution is consistent with the observed reactivity patterns of acetal compounds, where nucleophilic attack typically occurs at the central carbon while electrophilic attack targets the oxygen atoms.

Physical Description

Liquid

XLogP3

3.2

Boiling Point

179.2 °C

Melting Point

-58.1 °C

UNII

V5WWR58LDU

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 123 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 121 of 123 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (84.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H412 (84.3%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2568-90-3

Wikipedia

Dibutoxymethane

General Manufacturing Information

All other chemical product and preparation manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Butane, 1,1'-[methylenebis(oxy)]bis-: ACTIVE

Dates

Last modified: 08-16-2023

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